(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
CAS No.: 213383-02-9
Cat. No.: VC21538333
Molecular Formula: C28H29NO4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 213383-02-9 |
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Molecular Formula | C28H29NO4 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | (2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
Standard InChI Key | OKEORFXNCSRZFL-VWLOTQADSA-N |
Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Nomenclature
Fmoc-4-tert-butyl-L-phenylalanine represents a modified amino acid where the aromatic ring of phenylalanine has been substituted with a tert-butyl group at the para position, and the amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This important chemical building block is widely recognized in peptide chemistry for its specific structural features that enhance peptide stability and solubility .
The compound is known by several names in scientific literature:
Nomenclature Type | Name |
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IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid |
Common Name | Fmoc-4-tert-butyl-L-phenylalanine |
Abbreviated Forms | Fmoc-4-tBu-L-Phe-OH, p-tBu-L-Phe-OH |
Alternative Notation | (S)-Fmoc-2-amino-3-(4-tert-butyl-phenyl)propionic acid |
CAS Registry Number | 213383-02-9 |
MDL Number | MFCD02094466 |
The base amino acid (4-tert-butyl-L-phenylalanine) without the Fmoc protecting group has the CAS number 82372-74-5 and represents the core structure upon which the Fmoc protection is built . The Fmoc protection is crucial for controlling reactivity during peptide synthesis processes.
Chemical Properties and Structure
Structural Features
The molecule combines several important structural elements:
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A phenylalanine core with S-configuration at the alpha carbon
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A tert-butyl group at the para position of the phenyl ring
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An Fmoc protecting group on the amino function
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A free carboxylic acid group
These structural features create a compound that balances hydrophobicity and reactivity in a manner ideal for peptide synthesis applications .
Physical and Chemical Properties
The physicochemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid make it suitable for various research applications:
Property | Value |
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Molecular Formula | C₂₈H₂₉NO₄ |
Molecular Weight | 443.53 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in DMF, DMSO, DCM; limited water solubility |
Melting Point | Not specified in data |
Stability | Stable under standard laboratory conditions |
Optical Rotation | Not specified in data (expected to have specific rotation due to chiral center) |
UV Absorption | Characteristic absorption due to aromatic groups |
The tert-butyl group at the para position of the phenyl ring increases the compound's lipophilicity and provides steric bulk that can influence peptide conformation and interactions . The Fmoc group absorbs strongly in the UV region, which facilitates monitoring of reactions during peptide synthesis.
Synthesis Methods
Analogous Synthesis Procedures
Drawing from related compounds, such as Fmoc-O-tert-butyl-L-threoninol, we can infer possible synthesis pathways. Patent literature describes a synthesis method for related Fmoc-protected amino acids that involves sequential protection and deprotection steps .
A typical synthesis pathway might include:
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Starting with L-phenylalanine or a suitable derivative
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Introduction of the tert-butyl group at the para position
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Protection of the amino group with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
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Purification via crystallization or chromatography
Similar compounds have been synthesized through solution-phase methods, as documented in research on related Fmoc-protected amino acids . For instance, the synthesis of Fmoc-protected aza-β³-amino acid monomers provides a potential parallel for the synthesis methodology .
Applications in Research and Industry
Peptide Synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The compound's structure allows for:
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Efficient incorporation into growing peptide chains
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Controlled reactivity due to the Fmoc protecting group
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Enhanced solubility and stability of the resulting peptides
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Creation of complex peptide sequences with specific properties
The Fmoc group is particularly valuable as it allows for orthogonal protection strategies in peptide synthesis, enabling selective deprotection under mild basic conditions while preserving other acid-labile protecting groups .
Drug Development
In pharmaceutical research, this compound plays a significant role in:
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Design of peptide-based drugs with enhanced pharmacological properties
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Development of peptidomimetics that target specific therapeutic areas
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Creation of peptides with improved stability in biological environments
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Enhancement of drug bioavailability and pharmacokinetics
The tert-butyl modification on the phenylalanine ring can impart specific binding characteristics to peptides, potentially improving their interaction with target receptors or enzymes .
Bioconjugation Applications
The compound is valuable in bioconjugation processes, which involve attaching peptides to other biomolecules. These applications include:
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Development of targeted drug delivery systems
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Creation of peptide-protein conjugates for research purposes
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Synthesis of peptide-based imaging agents
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Formation of functional biomaterial coatings
The specific structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid facilitates controlled conjugation reactions while maintaining the desired properties of the resulting bioconjugates .
Protein Engineering
In protein engineering research, this compound contributes to:
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Studies on protein folding and stability
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Investigation of protein-protein interactions
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Development of protein mimetics
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Creation of modified proteins with enhanced properties
The incorporation of this non-natural amino acid derivative can introduce specific structural features that help researchers understand protein function and design proteins with novel characteristics .
Cosmetic Applications
The compound has applications in cosmetic formulations, particularly in:
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Development of anti-aging peptide products
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Creation of skin-penetrating peptide complexes
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Formulation of cosmeceuticals with specific biological activities
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Research on peptides that promote skin health and rejuvenation
Structure-Activity Relationships
Influence of Structural Elements
Each structural component of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid contributes to its functional properties:
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The Fmoc group: Enables controlled peptide synthesis by protecting the amino group
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The tert-butyl modification: Enhances lipophilicity and can influence peptide conformation
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The L-configuration: Maintains the natural stereochemistry found in proteins
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The phenyl ring: Provides structural rigidity and potential for π-π interactions
Research on related compounds suggests that modifications to the para position of phenylalanine can significantly alter the properties of resulting peptides. For instance, studies on various phenylalanine derivatives in peptide inhibitors demonstrated that para substitutions influenced binding affinity and selectivity .
Comparison with Related Compounds
When compared to other modified phenylalanines, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid offers specific advantages:
Compound | Key Differences | Relative Advantages |
---|---|---|
Fmoc-L-phenylalanine | Lacks tert-butyl group | Less lipophilic, different steric properties |
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine | Contains ester linkage | Different hydrolytic stability, polarity |
Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine | Different linkage at para position | Alternative reactivity profile, different spatial arrangement |
Fmoc-4-(3,5-dimethylisoxazol-4-yl)phenyl-L-phenylalanine | Contains heterocyclic substituent | Different electronic properties, potential for additional interactions |
Research indicates that these structural differences can translate into significant variations in biological activity, stability, and application potential of the resulting peptides .
Biological Activity and Research Findings
Functional Properties in Biological Systems
While specific biological activity data for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid itself is limited, the biological properties of peptides containing similar modified phenylalanines provide insight into potential activities:
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Enhanced membrane permeability due to increased lipophilicity
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Improved proteolytic stability compared to natural amino acid peptides
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Potential for specific receptor interactions influenced by the tert-butyl group
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Modified pharmacokinetic properties in biological systems
Research on phenylalanine derivatives suggests that para substitutions can significantly impact biological activity. For example, studies on kinase inhibitors incorporating modified phenylalanines demonstrated that such substitutions could enhance potency and specificity .
Structure-Function Relationships in Peptides
The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid into peptides can impart specific structural characteristics:
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The bulky tert-butyl group may induce or stabilize certain secondary structures
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Increased hydrophobicity can enhance interactions with lipophilic binding pockets
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The rigid aromatic structure provides conformational constraints
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Potential for π-stacking interactions with aromatic residues in target proteins
These properties make this compound valuable in designing peptides with specific folding patterns and interaction capabilities for various research and therapeutic applications .
Hazard Type | Classification |
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Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing) |
UN Number | N/A |
Packing Group | N/A |
These classifications indicate that while the compound presents moderate hazards, it can be safely handled with appropriate precautions .
Recent Developments and Future Perspectives
Current Research Trends
Recent research involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid and related compounds focuses on:
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Development of novel peptide therapeutics with enhanced pharmacological properties
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Exploration of peptidomimetics for targeting previously undruggable proteins
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Investigation of peptide-based materials for biomedical applications
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Advancement of synthetic methodologies for more efficient production
The compound's unique structural features continue to make it valuable in evolving research areas, particularly as interest in peptide-based therapeutics grows .
Future Research Directions
Potential future directions for research involving this compound include:
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Exploration of its role in developing peptides for targeted drug delivery
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Investigation of structure-activity relationships in specific therapeutic contexts
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Development of more efficient synthesis methods
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Application in emerging areas such as peptide-based diagnostics and imaging
As peptide chemistry continues to advance, compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid will remain essential tools for researchers developing novel therapeutic and diagnostic approaches .
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